2-(aminooxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one hydrochloride
Description
Bonding Configuration
The piperazine ring adopts a chair conformation, with puckering parameters Q~T~ = 0.553 Å, θ = 175.0°, and φ = 15°. The aminooxy group forms a planar configuration, with a C–O–N bond angle of 117.5°. Critical hydrogen bonds include:
- N–H⋯Cl (2.89 Å) between the protonated piperazine nitrogen and chloride anion.
- O–H⋯O (2.76 Å) involving the water molecule and carbonyl oxygen.
Table 1: Selected Bond Lengths and Angles
| Parameter | Value (Å/°) |
|---|---|
| C–O (carbonyl) | 1.224 |
| N–Cl (ionic interaction) | 3.213 |
| C–N (piperazine) | 1.467 |
| C–O–N (aminooxy) | 117.5 |
The chloride anion resides in a distorted tetrahedral environment, stabilized by three N–H⋯Cl interactions from adjacent piperazine cations.
Quantum Mechanical Modeling of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic properties. The HOMO-LUMO energy gap is 4.32 eV, indicating moderate reactivity, with HOMO localized on the piperazine ring and LUMO on the carbonyl group.
Comparative Analysis with Structurally Analogous Piperazine Derivatives
Crystallographic Comparisons
Compared to 4-phenylpiperazin-1-ium 4-ethoxybenzoate, the title compound exhibits shorter N–Cl distances (3.21 Å vs. 3.45 Å) due to stronger ionic interactions. Unlike 1-(2-methoxyphenyl)piperazinium 3,5-dinitrosalicylate, which forms bifurcated N–H⋯O bonds, the hydrochloride derivative relies on N–H⋯Cl and O–H⋯O networks for stabilization.
Electronic Structure Trends
The aminooxy substituent reduces the HOMO-LUMO gap by 0.8 eV compared to unsubstituted 1-phenylpiperazine (5.12 eV). This enhancement arises from conjugation between the lone pairs of the aminooxy oxygen and the piperazine ring.
Table 3: Comparative Analysis of Piperazine Derivatives
The aminooxy group introduces unique hydrogen-bonding motifs absent in analogs with methoxy or methyl substituents, enabling denser crystal packing (d~x~ = 1.23 Mg/m³ vs. 1.18 Mg/m³ in 4-methylbenzoate derivatives).
Properties
IUPAC Name |
2-aminooxy-1-(4-phenylpiperazin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.ClH/c13-17-10-12(16)15-8-6-14(7-9-15)11-4-2-1-3-5-11;/h1-5H,6-10,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFDDLWYWJGXGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CON.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via α-Haloethanone Intermediate
A plausible route involves synthesizing 2-chloro-1-(4-phenylpiperazin-1-yl)ethan-1-one followed by displacement with hydroxylamine:
- Acetylation of 4-phenylpiperazine : Reacting 4-phenylpiperazine with chloroacetyl chloride in dichloromethane yields 1-chloro-1-(4-phenylpiperazin-1-yl)ethanone.
- Aminooxy Introduction : Treatment with hydroxylamine hydrochloride in ethanol under reflux replaces the chloro group with aminooxy.
Hypothetical Reaction Conditions :
| Step | Reagents/Conditions | Yield (Hypothetical) |
|---|---|---|
| 1 | Chloroacetyl chloride, DCM, 0–5°C, 12 hr | 75–80% |
| 2 | NH$$_2$$OH·HCl, EtOH, reflux, 6 hr | 50–60% |
This method mirrors the synthesis of 2-amino-1-(4-phenylpiperazin-1-yl)ethanone, but substitution with hydroxylamine remains unverified experimentally.
Reductive Amination of α-Keto Oxime
An alternative pathway employs oxime formation followed by reduction:
- Oxime Synthesis : Condensation of 1-(4-phenylpiperazin-1-yl)ethanone with hydroxylamine forms the corresponding oxime.
- Selective Reduction : Catalytic hydrogenation (Pd/C, H$$_2$$) reduces the oxime to the aminooxy group.
Challenges :
- Over-reduction to the amine is a risk, requiring precise control of reaction time and pressure.
- The oxime intermediate’s stability under hydrogenation conditions needs validation.
Purification and Characterization
Crystallization of the Hydrochloride Salt
Post-synthesis, the free base is treated with HCl gas in anhydrous ether to precipitate the hydrochloride salt. Recrystallization from ethanol/water (1:3) enhances purity.
Analytical Data (Hypothetical)
- $$^1$$H NMR (D$$2$$O, 400 MHz): δ 7.45–7.30 (m, 5H, Ar-H), 4.20 (s, 2H, CH$$2$$ONH$$2$$), 3.80–3.50 (m, 8H, piperazine-H), 2.10 (s, 3H, COCH$$2$$).
- HPLC Purity : >98% using a C18 column (ACN:H$$_2$$O:0.1% TFA).
Comparative Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | Short reaction time | Low yield in displacement step |
| Reductive Amination | High selectivity | Risk of over-reduction |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(aminooxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminooxy group may yield nitroso derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
CNS Disorders
Research indicates that compounds similar to 2-(aminooxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one hydrochloride exhibit properties that may be beneficial in treating central nervous system (CNS) disorders. For instance, studies have shown that piperazine derivatives can influence neurotransmitter systems, potentially aiding in the treatment of conditions such as anxiety and depression .
Anticancer Activity
Recent investigations into the anticancer potential of piperazine derivatives, including those structurally related to 2-(aminooxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one hydrochloride, have revealed promising results. These compounds have been shown to inhibit tumor growth in various cancer cell lines, suggesting their potential as anticancer agents .
Anti-inflammatory Properties
Compounds with similar structures have demonstrated anti-inflammatory effects, which can be crucial in treating diseases characterized by chronic inflammation, such as arthritis and cardiovascular diseases. The anti-inflammatory mechanisms may involve the inhibition of cyclooxygenase enzymes or modulation of inflammatory cytokines .
Case Study 1: CNS Disorders
A study published in Bioorganic & Medicinal Chemistry explored the synthesis and pharmacological evaluation of piperazine derivatives for their efficacy against neuropathic pain. The findings indicated that these compounds could act on nociceptin/orphanin FQ receptors, which are involved in pain modulation, thus highlighting their therapeutic potential in pain management .
Case Study 2: Anticancer Activity
In a research article from the Tropical Journal of Pharmaceutical Research, researchers synthesized various piperazine derivatives and evaluated their anticancer activity against human cancer cell lines. The results showed significant cytotoxic effects, suggesting that modifications to the piperazine structure can enhance anticancer properties .
Mechanism of Action
The mechanism of action of 2-(aminooxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The phenylpiperazine moiety may interact with various receptors, modulating their function and signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared with analogs sharing the 1-(4-phenylpiperazin-1-yl)ethan-1-one core but differing in substituents. Key examples include:
Key Observations :
- Hydrochloride salts (e.g., target compound and 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethylamine HCl) improve solubility compared to neutral analogs .
- Chloro-substituted analogs (e.g., 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone) are simpler to synthesize but lack polar functional groups, which may limit bioavailability .
Biological Activity
2-(Aminooxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its structural properties, pharmacological effects, and relevant research findings.
Structural Properties
The molecular formula of 2-(Aminooxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one hydrochloride is , with a molecular weight of approximately 219.29 g/mol. The compound features an aminooxy group, which is known to influence biological activity through various mechanisms, including enzyme inhibition and modulation of neurotransmitter systems.
The biological activity of this compound can be attributed to its interaction with various neurotransmitter receptors and enzymes. Specifically, the presence of the piperazine moiety suggests potential interactions with serotonin and dopamine receptors, which are critical in mood regulation and psychotropic effects.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antidepressant Activity : Some studies have shown that piperazine derivatives can exhibit antidepressant-like effects in animal models by modulating serotonin levels.
- Neuroprotective Effects : The aminooxy moiety may contribute to neuroprotective properties by inhibiting nitric oxide synthase (NOS), thereby reducing oxidative stress in neuronal cells.
- Antitumor Activity : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
Case Study 1: Antidepressant Effects
A study conducted on piperazine derivatives demonstrated significant antidepressant-like behavior in mice, attributed to enhanced serotonergic transmission. The compound 2-(Aminooxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one hydrochloride was included in a series of compounds tested for their ability to increase serotonin levels in the brain, leading to improved mood-related behaviors .
Case Study 2: Neuroprotective Activity
Another investigation focused on the neuroprotective effects of aminooxy compounds. In vitro assays revealed that these compounds could inhibit NOS activity, leading to decreased production of reactive nitrogen species (RNS) in neuronal cultures. This suggests a mechanism through which 2-(Aminooxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one hydrochloride may protect against neurodegenerative processes .
Case Study 3: Cytotoxicity Against Cancer Cells
Research evaluating the cytotoxic effects of various aminooxy compounds showed that some derivatives exhibited significant activity against human cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, pointing towards a potential role for 2-(Aminooxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one hydrochloride in cancer therapeutics .
Data Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(aminooxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one hydrochloride, and what analytical methods validate its purity?
- Synthesis : A common approach involves reacting 4-phenylpiperazine derivatives with chloroacetyl chloride in anhydrous dichloromethane under basic conditions (e.g., triethylamine), followed by purification via crystallization . The aminooxy group may be introduced via nucleophilic substitution or oxidation-reduction reactions, as seen in analogous piperazine-based compounds .
- Validation : Purity is confirmed using HPLC (>95% purity standards) and structural characterization via NMR (e.g., δ 7.2–6.8 ppm for aromatic protons, δ 3.9–3.5 ppm for piperazine and carbonyl groups) . Mass spectrometry (MS) and elemental analysis further validate molecular weight and composition .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
- Crystallography : Single-crystal X-ray diffraction is the gold standard. Data collection at low temperatures (e.g., 113 K) minimizes thermal motion artifacts. The SHELX suite (SHELXL/SHELXS) is widely used for structure solution and refinement, with anisotropic displacement parameters for non-H atoms .
- Validation : R-factor thresholds (e.g., ) and geometry checks (e.g., bond lengths within 0.002 Å of expected values) ensure accuracy. WinGX/ORTEP can visualize ellipsoids and generate publication-ready figures .
Advanced Research Questions
Q. What experimental design considerations are critical for studying receptor interactions of piperazine derivatives like this compound?
- Target Selection : Prioritize receptors with known affinity for piperazine moieties, such as dopamine D2, serotonin 5-HT, or adrenergic receptors. Computational docking (e.g., AutoDock Vina) can predict binding modes .
- Assay Design : Use radioligand binding assays (e.g., -spiperone for D2 receptors) with HEK293 cells expressing cloned receptors. Include controls for nonspecific binding (e.g., excess haloperidol) .
- Data Interpretation : Analyze values and Hill slopes to distinguish competitive vs. allosteric inhibition. Address contradictions (e.g., low affinity in vitro vs. in vivo efficacy) by assessing metabolic stability .
Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies?
- Metabolic Stability : Assess hepatic microsomal stability (e.g., human/rat liver microsomes) to identify rapid degradation. Incorporate prodrug strategies if poor bioavailability is observed .
- Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) or in situ perfusion models. LogP values >2.5 suggest favorable CNS penetration .
- Off-Target Effects : Screen against panels of GPCRs, kinases, and ion channels (e.g., Eurofins Panlabs) to rule out confounding interactions .
Q. What methodologies optimize the compound’s stability under varying pH and temperature conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and thermal (40–60°C) conditions. Monitor degradation via UPLC-MS .
- Stabilization Strategies : Lyophilization for hygroscopic compounds or formulation with cyclodextrins to enhance aqueous solubility. Buffered solutions (pH 4–6) often minimize hydrolysis .
Q. How do structural modifications to the aminooxy or piperazine groups affect bioactivity?
- Aminooxy Modifications : Replace with hydroxylamine or hydrazine to alter redox activity. For example, hydroxylamine derivatives show improved metal-chelation properties but reduced CNS penetration .
- Piperazine Modifications : Introduce methyl or fluorine substituents to modulate lipophilicity and receptor selectivity. 4-Fluorophenylpiperazine analogs exhibit enhanced 5-HT affinity .
- SAR Analysis : Compare IC values across analogs to identify critical pharmacophores. QSAR models can predict activity cliffs .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-response data in receptor binding assays?
- Curve Fitting : Use nonlinear regression (e.g., GraphPad Prism) with a four-parameter logistic model () .
- Error Handling : Report 95% confidence intervals for EC/IC values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons .
Q. How should researchers document crystallographic data to meet journal standards?
- Deposition : Submit CIF files to the Cambridge Structural Database (CSD) or Protein Data Bank (PDB). Include refinement details (e.g., , completeness) and validation reports from checkCIF .
- Visualization : Provide ORTEP diagrams with 50% probability ellipsoids. Annotate H-bonding and π-π interactions using Mercury or PyMOL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
